2-(Quinolin-8-yl)ethan-1-amine dihydrochloride
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Overview
Description
“2-(Quinolin-8-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1311314-78-9 . It has a molecular weight of 245.15 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(8-quinolinyl)ethanamine dihydrochloride . The InChI code is 1S/C11H12N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1-5,8H,6-7,12H2;2*1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 245.15 .Scientific Research Applications
Anti-HIV-1 Agents
A study synthesized a series of 2-(aryl or heteroaryl)quinolin-4-amines, demonstrating anti-HIV-1 activity with low cell toxicity. The quantitative structure-activity relationship (QSAR) analysis provides a foundation for designing new active compounds in this class (Strekowski et al., 1991).
Molecular Coordination and Structure
Research on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide highlighted its unique tweezer-like geometry and channel-like structure formation through molecular self-assembly, emphasizing the structural significance of quinoline derivatives (Kalita & Baruah, 2010).
Anticancer Activity
Derivatives of 4-aminoquinoline were synthesized and tested for cytotoxic effects on human breast tumor cell lines, showcasing the potential of quinoline derivatives as anticancer agents. Some compounds displayed potent activity, suggesting the utility of quinoline derivatives in cancer therapy (Zhang et al., 2007).
Anti-Cancer Agent Discovery
A study discovered a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with high antiproliferative activity, acting through DNA intercalation, topo II inhibition, and cell cycle blocking, indicating a multifaceted approach to cancer treatment (Via et al., 2008).
Fluorescent Zn(II) Sensing
A study on quinoline-derivatized fluoresceins developed compounds for Zn(II) sensing with high specificity and dynamic range, demonstrating the application of quinoline derivatives in biological imaging and metal ion detection (Nolan et al., 2005).
Metal Complex Synthesis
Research on Pt(II) and Pd(II) complexes with quinoline-imine ligands demonstrated their synthesis through metal-assisted condensation, highlighting the role of quinoline derivatives in forming novel metal-organic frameworks and their potential in catalysis and material science (Bortoluzzi et al., 2011).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
2-quinolin-8-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1-5,8H,6-7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYHSJGKUFYOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCN)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-78-9 |
Source
|
Record name | 2-(quinolin-8-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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